molecular formula C19H20BFN2O2S B13361819 5-(7-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)-2-methylthiazole

5-(7-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)-2-methylthiazole

Cat. No.: B13361819
M. Wt: 370.3 g/mol
InChI Key: JAPZHHDBCYOSRD-UHFFFAOYSA-N
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Description

5-(7-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)-2-methylthiazole is a complex organic compound that features a unique combination of fluorinated isoquinoline and methylthiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)-2-methylthiazole typically involves multi-step organic reactions. One possible route includes the formation of the isoquinoline core followed by the introduction of the fluorine atom and the dioxaborolane group. The final step involves the coupling of the isoquinoline derivative with the methylthiazole moiety under specific reaction conditions such as the use of palladium catalysts and appropriate solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(7-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)-2-methylthiazole can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorinated isoquinoline and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield isoquinoline oxides, while substitution reactions may introduce new functional groups into the isoquinoline or thiazole rings.

Scientific Research Applications

Chemistry

In chemistry, 5-(7-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)-2-methylthiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of fluorine and thiazole rings suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes. Its unique electronic properties may be harnessed for various technological applications.

Mechanism of Action

The mechanism of action of 5-(7-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)-2-methylthiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated isoquinoline derivatives and thiazole-containing molecules. Examples include:

  • 7-Fluoroisoquinoline
  • 2-Methylthiazole
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane derivatives

Uniqueness

What sets 5-(7-Fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl)-2-methylthiazole apart is its combination of functional groups, which imparts unique chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H20BFN2O2S

Molecular Weight

370.3 g/mol

IUPAC Name

5-[7-fluoro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-yl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C19H20BFN2O2S/c1-11-22-10-16(26-11)15-8-12-6-7-14(21)17(13(12)9-23-15)20-24-18(2,3)19(4,5)25-20/h6-10H,1-5H3

InChI Key

JAPZHHDBCYOSRD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=CC(=NC=C23)C4=CN=C(S4)C)F

Origin of Product

United States

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